prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.19507097 g/mol and the complexity rating of the compound is 925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
It’s likely that the compound interacts with its target protein (such as egfr kinase) and inhibits its function, leading to changes in cell signaling pathways .
Biochemical Pathways
The compound likely affects the EGFR signaling pathway , given its potential role as an EGFR kinase inhibitor . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. Inhibition of EGFR kinase can disrupt these processes, potentially leading to the death of cancer cells.
Pharmacokinetics
Similar compounds have been synthesized in aqueous medium, suggesting that they may be soluble in water . This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
The compound’s action at the molecular and cellular level is likely to result in the inhibition of EGFR kinase activity, disrupting cell signaling pathways and potentially leading to the death of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the rate of reaction . Additionally, the compound’s stability may be affected by exposure to air and moisture
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-phenylmethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-5-15-34-26(32)21-17(2)28-24-23(25(31)30(4)27(33)29(24)3)22(21)19-11-13-20(14-12-19)35-16-18-9-7-6-8-10-18/h5-14,22,28H,1,15-16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSGWVSDWTZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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